
Methyl 5-bromo-6-chloro-2-formylnicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-bromo-6-chloro-2-formylnicotinate is a chemical compound with the molecular formula C8H5BrClNO3. It is a derivative of nicotinic acid and is characterized by the presence of bromine, chlorine, and formyl groups attached to the nicotinate structure. This compound is used in various chemical and pharmaceutical research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-6-chloro-2-formylnicotinate typically involves the bromination and chlorination of nicotinic acid derivatives, followed by esterification and formylation reactions. One common method involves the following steps:
Bromination: Nicotinic acid is treated with bromine in the presence of a suitable solvent to introduce the bromine atom at the 5-position.
Chlorination: The brominated product is then subjected to chlorination using thionyl chloride or another chlorinating agent to introduce the chlorine atom at the 6-position.
Esterification: The resulting bromochloronicotinic acid is esterified using methanol and a catalyst such as sulfuric acid to form the methyl ester.
Formylation: Finally, the methyl ester is formylated using a formylating agent like formic acid or formic anhydride to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-bromo-6-chloro-2-formylnicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
Substitution: Derivatives with different functional groups replacing bromine or chlorine.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Coupling: Biaryl compounds.
Applications De Recherche Scientifique
Methyl 5-bromo-6-chloro-2-formylnicotinate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In the study of enzyme interactions and as a probe for biological assays.
Medicine: Potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of specialty chemicals and as a precursor for agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of Methyl 5-bromo-6-chloro-2-formylnicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, chlorine, and formyl groups allows it to form covalent or non-covalent interactions with these targets, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 5-bromo-6-chloronicotinate: Lacks the formyl group, making it less reactive in certain chemical reactions.
Methyl 5-bromo-2-methoxynicotinate: Contains a methoxy group instead of a formyl group, altering its chemical properties and reactivity.
Methyl 5-bromo-4-chloro-2-fluorobenzoate: Contains a fluorine atom, which can significantly change its reactivity and applications.
Uniqueness
Methyl 5-bromo-6-chloro-2-formylnicotinate is unique due to the presence of both bromine and chlorine atoms along with a formyl group. This combination of functional groups provides a distinct reactivity profile, making it valuable for specific synthetic and research applications.
Propriétés
Formule moléculaire |
C8H5BrClNO3 |
|---|---|
Poids moléculaire |
278.49 g/mol |
Nom IUPAC |
methyl 5-bromo-6-chloro-2-formylpyridine-3-carboxylate |
InChI |
InChI=1S/C8H5BrClNO3/c1-14-8(13)4-2-5(9)7(10)11-6(4)3-12/h2-3H,1H3 |
Clé InChI |
ZWYMFFGYKUFECC-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=C(N=C1C=O)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-([1,1'-Biphenyl]-4-yl)-2-(ethylsulfonyl)ethanamine](/img/structure/B15229175.png)

![2-Azabicyclo[2.1.1]hexane-3-carboxylic acid](/img/structure/B15229186.png)
![2-{1,4-Diazabicyclo[2.2.2]octan-2-yl}-2-methylpropanoicacid](/img/structure/B15229189.png)


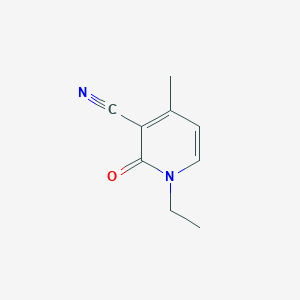
![2-[(1S,4R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octan-5-yl]acetic acid](/img/structure/B15229210.png)
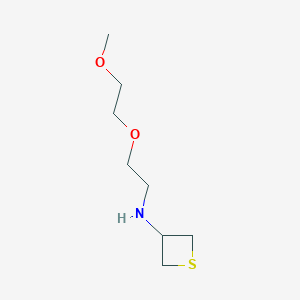
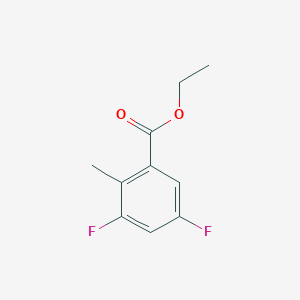

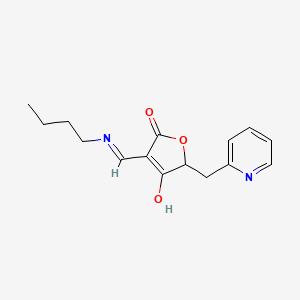
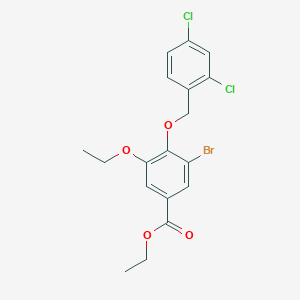
![tert-Butyl 6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B15229265.png)
